molecular formula C12H7BrClN3 B11779758 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11779758
M. Wt: 308.56 g/mol
InChI Key: YYGVBOBPENRUTF-UHFFFAOYSA-N
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Description

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a chlorophenyl group at the 2nd position of the triazolopyridine ring. It has a molecular formula of C12H7BrClN3 and a molecular weight of 308.56 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-mediated synthesis offers a scalable and efficient approach. This method demonstrates good functional group tolerance and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7th position, while reduction reactions can result in the formation of reduced triazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes such as PHD-1, JAK1, and JAK2. These interactions result in the modulation of various biological processes, including immune responses and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and chlorophenyl groups, which confer specific chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H7BrClN3

Molecular Weight

308.56 g/mol

IUPAC Name

7-bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H7BrClN3/c13-9-4-5-17-11(7-9)15-12(16-17)8-2-1-3-10(14)6-8/h1-7H

InChI Key

YYGVBOBPENRUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=CC3=N2)Br

Origin of Product

United States

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